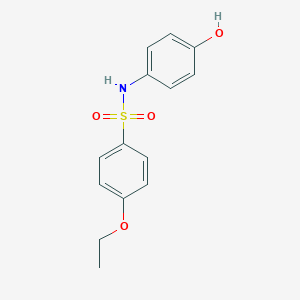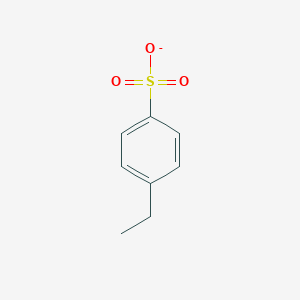
4-ethoxy-N-(4-hydroxyphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethoxy-N-(4-hydroxyphenyl)benzenesulfonamide, also known as EHB, is a sulfonamide compound that has been widely studied for its potential use in various scientific research applications. This compound is synthesized through a multi-step process and has been shown to have a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-ethoxy-N-(4-hydroxyphenyl)benzenesulfonamide as a carbonic anhydrase inhibitor involves binding to the active site of the enzyme, preventing the conversion of carbon dioxide and water to bicarbonate and protons. This can lead to a range of physiological effects, depending on the isoform of carbonic anhydrase being inhibited.
Biochemical and Physiological Effects
4-ethoxy-N-(4-hydroxyphenyl)benzenesulfonamide has been shown to have a range of biochemical and physiological effects, including inhibition of carbonic anhydrase activity, potential anti-tumor activity, and potential anti-inflammatory activity. These effects have been studied in vitro and in vivo, and further research is needed to fully understand the potential therapeutic applications of 4-ethoxy-N-(4-hydroxyphenyl)benzenesulfonamide.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-ethoxy-N-(4-hydroxyphenyl)benzenesulfonamide in lab experiments is its potential as a selective inhibitor of specific carbonic anhydrase isoforms. This can allow for more targeted study of the physiological effects of these isoforms. However, one limitation of using 4-ethoxy-N-(4-hydroxyphenyl)benzenesulfonamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
Orientations Futures
There are several future directions for research on 4-ethoxy-N-(4-hydroxyphenyl)benzenesulfonamide, including further study of its potential as a carbonic anhydrase inhibitor for therapeutic applications, investigation of its potential anti-tumor and anti-inflammatory activity, and exploration of its potential as a tool for studying carbonic anhydrase isoforms in vitro and in vivo. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4-ethoxy-N-(4-hydroxyphenyl)benzenesulfonamide and its potential limitations in experimental setups.
Méthodes De Synthèse
The synthesis of 4-ethoxy-N-(4-hydroxyphenyl)benzenesulfonamide involves several steps, starting with the reaction of 4-hydroxybenzenesulfonamide and ethyl iodide to form 4-ethoxybenzenesulfonamide. This compound is then reacted with 4-hydroxybenzeneboronic acid in the presence of a palladium catalyst to form 4-ethoxy-N-(4-hydroxyphenyl)benzenesulfonamide.
Applications De Recherche Scientifique
4-ethoxy-N-(4-hydroxyphenyl)benzenesulfonamide has been studied for its potential use in various scientific research applications, including as a potential inhibitor of carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that catalyze the reversible conversion of carbon dioxide and water to bicarbonate and protons, and are involved in a range of physiological processes. 4-ethoxy-N-(4-hydroxyphenyl)benzenesulfonamide has been shown to inhibit the activity of several carbonic anhydrase isoforms, making it a potential candidate for further study as a therapeutic agent.
Propriétés
Formule moléculaire |
C14H15NO4S |
|---|---|
Poids moléculaire |
293.34 g/mol |
Nom IUPAC |
4-ethoxy-N-(4-hydroxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H15NO4S/c1-2-19-13-7-9-14(10-8-13)20(17,18)15-11-3-5-12(16)6-4-11/h3-10,15-16H,2H2,1H3 |
Clé InChI |
RFYXYTSALMIKRF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)O |
SMILES canonique |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonic acid](/img/structure/B229781.png)

![4-[(5-Chloro-2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B229785.png)
![4-{[(2,5-Diethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B229786.png)
![4-{[(4-Tert-butylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B229787.png)
![4-{[(2,4-Dimethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B229788.png)
![4-[(2-Phenylethyl)sulfamoyl]benzoic acid](/img/structure/B229791.png)
![4-[(2,5-dimethoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B229792.png)
![1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B229793.png)
![N-[(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]phenylalanine](/img/structure/B229795.png)
![N-[(4-bromo-1-naphthyl)sulfonyl]-beta-alanine](/img/structure/B229799.png)
![N-[(4-methyl-1-naphthyl)sulfonyl]-beta-alanine](/img/structure/B229806.png)
![4-{[(4-Methyl-1-naphthyl)sulfonyl]amino}butanoic acid](/img/structure/B229807.png)